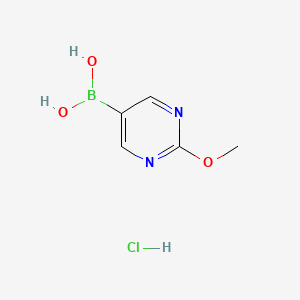

(2-Methoxypyrimidin-5-yl)boronic acid hydrochloride

Description

(2-Methoxypyrimidin-5-yl)boronic acid hydrochloride is a boronic acid derivative featuring a pyrimidine ring substituted with a methoxy group at the 2-position and a boronic acid moiety at the 5-position. Its hydrochloride form enhances solubility in polar solvents, facilitating its use in aqueous or mixed-solvent reaction systems. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions to synthesize heteroarylpyrimidines, which are critical intermediates in pharmaceuticals and materials science . For example, it has been utilized in the synthesis of FTO inhibitors for glioblastoma research and in constructing novel isoquinolinone derivatives via palladium-catalyzed coupling .

Propriétés

IUPAC Name |

(2-methoxypyrimidin-5-yl)boronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O3.ClH/c1-11-5-7-2-4(3-8-5)6(9)10;/h2-3,9-10H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDINTSCOGZPAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)OC)(O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyrimidin-5-yl)boronic acid hydrochloride typically involves the reaction of 2-methoxypyrimidine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 2-methoxypyrimidine with a boronic acid or boronate ester . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Methoxypyrimidin-5-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the boronic acid group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield boronic esters, while reduction can produce boranes .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of (2-Methoxypyrimidin-5-yl)boronic acid hydrochloride as a therapeutic agent in cancer treatment. Compounds containing pyrimidine and boronic acid moieties have shown promising biological activity against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells. For instance, derivatives synthesized using this compound were evaluated for their cytotoxic effects, revealing that modifications to the pyrimidine ring can enhance antitumor activity significantly .

Synthesis of Bioactive Molecules

The compound serves as a crucial building block in the synthesis of bioactive molecules through Suzuki cross-coupling reactions. It has been utilized to create novel heteroarylpyrimidines, which are important in developing new drugs with enhanced pharmacological properties . The ability to introduce various substituents on the pyrimidine ring allows for fine-tuning the biological activity of synthesized compounds.

Cross-Coupling Reactions

This compound is extensively used in cross-coupling reactions, particularly the Suzuki reaction, which facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is vital for constructing complex organic molecules used in pharmaceuticals and agrochemicals . The efficiency of this compound in such reactions has been documented, showcasing its utility in synthesizing various heterocyclic compounds.

Development of Chemical Libraries

The versatility of this compound makes it an essential component in generating chemical libraries for high-throughput screening. Researchers leverage its reactivity to create diverse compound libraries that can be screened for biological activity against specific targets, thereby accelerating drug discovery processes .

Fluorescent Probes

This compound has also been explored as a precursor for synthesizing fluorescent probes used in biological imaging. Its derivatives have been employed in studies involving cellular imaging and tracking due to their favorable optical properties . The ability to visualize biological processes at the cellular level enhances our understanding of disease mechanisms and therapeutic responses.

Mécanisme D'action

The mechanism of action of (2-Methoxypyrimidin-5-yl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful as an enzyme inhibitor, particularly for enzymes that have active site serine residues. The boronic acid group can form a covalent bond with the hydroxyl group of the serine residue, thereby inhibiting the enzyme’s activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Analogs and Reactivity

The reactivity and applications of (2-methoxypyrimidin-5-yl)boronic acid hydrochloride are influenced by its substituents. Below is a comparative analysis with key analogs:

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Studies

Reactivity in Cross-Coupling Reactions

- Catalyst Sensitivity: this compound exhibits moderate yields (39–60%) in Suzuki-Miyaura couplings under Pd(PPh₃)₂Cl₂/PPh₃ catalysis in dioxane/H₂O at 80°C .

- Substituent Effects : The methoxy group at the 2-position enhances electron density on the pyrimidine ring, improving oxidative addition efficiency compared to chloro or methyl substituents . This is critical for forming stable Pd intermediates during coupling .

- Heterocycle Impact: Pyridine-based analogs (e.g., 2-methoxy-5-pyridylboronic acid) demonstrate similar coupling efficiency but produce distinct heterocyclic products (pyridylpyrimidines vs. pyrimidinylisoquinolinones) .

Stability and Handling

- The hydrochloride form of (2-methoxypyrimidin-5-yl)boronic acid improves stability in aqueous systems compared to non-salt forms. However, analogs like 4-chloro-2-(2-methoxyphenyl)pyrimidine-5-boronic acid require stringent storage (-20°C, moisture-free) due to hydrolytic sensitivity .

Activité Biologique

(2-Methoxypyrimidin-5-yl)boronic acid hydrochloride is a compound of considerable interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with a methoxy group at the second position and a boronic acid group at the fifth position. Its molecular formula is with a molecular weight of 153.93 g/mol. The compound is soluble in DMSO, with a maximum concentration of 350 mg/mL .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Properties : Certain pyrimidine derivatives have shown antiviral effects, suggesting potential applications in treating viral infections.

- Antitumor Activity : Studies have indicated that compounds with similar structures possess antitumor properties, making them candidates for cancer therapy .

- Antibacterial Effects : The compound may also exhibit antibacterial activity, potentially through kinase inhibition mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : Inhibition of various kinases has been observed, which may contribute to its antibacterial properties. For instance, studies have predicted inhibitory activity against serine/threonine-protein kinases such as haspin and Nek11 .

- Antiviral Mechanisms : The structural features of the compound may allow it to interfere with viral replication processes, although specific pathways remain to be fully elucidated.

- Cell Cycle Disruption : Similar compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells, which could be relevant for this compound as well .

Antitumor Studies

A study focused on the synthesis and biological evaluation of pyrimidine derivatives revealed that modifications at the 2-position significantly enhance antitumor activity. For instance, compounds with methoxy groups showed improved potency against various cancer cell lines compared to their unsubstituted counterparts .

Antibacterial Activity

Research utilizing predictive models indicated that compounds similar to this compound exhibited antibacterial action through kinase inhibition. The correlation between structural features and biological activity was established via fit value scoring in computational models, providing a framework for predicting the activity of new derivatives .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Pyridinylboronic Acid | Pyridine ring with boronic acid group | Known for use in Suzuki coupling reactions |

| 2-Pyridylboronic Acid | Pyridine ring substituted at second position | Exhibits distinct biological activities |

| 5-Fluoropyrimidine Boronic Acid | Fluorinated pyrimidine derivative | Enhanced bioactivity due to fluorine substitution |

| 2-Aminopyrimidine Boronic Acid | Amino group at second position | Potentially higher reactivity due to amino group |

This table highlights the structural diversity among boronic acids and their varying biological activities, emphasizing the unique profile of this compound.

Q & A

Q. What strategies mitigate boronic acid toxicity in in vitro biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.